molecular formula C14H16N2O3S B6275671 tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate CAS No. 2757922-94-2

tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate

Cat. No.: B6275671
CAS No.: 2757922-94-2
M. Wt: 292.4
InChI Key:
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Description

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate: is a chemical compound belonging to the quinazoline derivatives family Quinazolines are heterocyclic aromatic organic compounds, and this specific derivative is characterized by the presence of a tert-butyl group, a sulfanyl group, and an oxo group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of an appropriate precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions. The tert-butyl group can be introduced through esterification reactions using tert-butanol and a suitable catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The oxo group can be reduced to a hydroxyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Hydroxyl derivatives.

  • Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent.

Medicine: Due to its biological activity, this compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazolines with different substituents.

  • Sulfanyl-containing compounds: Compounds with similar sulfanyl groups.

  • Tert-butyl esters: Other esters with tert-butyl groups.

Uniqueness: Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is unique due to its specific combination of functional groups, which provides distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential biological applications set it apart from other quinazoline derivatives.

Properties

CAS No.

2757922-94-2

Molecular Formula

C14H16N2O3S

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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